molecular formula C44H89N10O17P3S B6596264 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate CAS No. 799812-97-8

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate

Cat. No.: B6596264
CAS No.: 799812-97-8
M. Wt: 1155.2 g/mol
InChI Key: VWUVJQXOYHTDCP-BHMMHRQOSA-N
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Description

This compound is a highly complex triazanium salt featuring a nucleoside-like structure with multiple functional groups. Its core consists of a purine base (6-aminopurin-9-yl, adenine derivative) linked to a modified ribofuranose ring, which is further substituted with phosphate and triazanium moieties. The extended side chain includes a tricosanoylsulfanylethylamino group, contributing to its lipophilic character . Key structural attributes include:

  • Phosphate backbones: Two oxidophosphoryl groups and a hydrogen phosphate, enabling interactions with biomolecules (e.g., kinases or nucleic acid-binding proteins).
  • Triazanium group: Stabilizes the compound as a salt, contrasting with unstable free-base triazane derivatives .
  • Hydrophobic tail: The tricosanoyl (C23 acyl) chain may enhance membrane permeability or confer lipid-binding properties.

Properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H80N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-35(53)72-28-27-46-34(52)25-26-47-42(56)39(55)44(2,3)30-65-71(62,63)68-70(60,61)64-29-33-38(67-69(57,58)59)37(54)43(66-33)51-32-50-36-40(45)48-31-49-41(36)51;;;/h31-33,37-39,43,54-55H,4-30H2,1-3H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59);3*1H3/t33-,37?,38+,39+,43-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUVJQXOYHTDCP-BHMMHRQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H89N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677198
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1155.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-97-8
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate typically involves multi-step organic reactions. These reactions may include nucleophilic substitution, phosphorylation, and amide bond formation. The reaction conditions often require precise control of temperature, pH, and solvent environment to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing efficiency, minimizing waste, and ensuring consistent product quality. Advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalysts are carefully selected to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution at the phosphate group may result in the formation of a phosphoramidate.

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable reagent in the synthesis of phosphorus-containing compounds. Its nitrogen-rich framework enhances its reactivity, making it suitable for organic synthesis and the preparation of buffer solutions in chemical reactions. The unique combination of hydroxyl, amino, and phosphoryl groups allows it to participate in various chemical transformations that are essential for developing new materials and compounds.

Biological Research

In biological contexts, triazanium phosphate is utilized as a nutrient source in microbial culture media. Its phosphorus content is crucial for cellular metabolism and energy transfer processes, making it beneficial for studying microbial growth and plant development. The compound's ability to influence biological interactions also positions it as a candidate for drug delivery systems due to its interactions with nucleic acids and proteins .

Pharmaceutical Applications

Triazanium phosphate has been investigated for its potential use in drug formulations. Its role as a buffering agent helps maintain pH levels within biological systems, which is vital for enzyme activity and metabolic processes. Research indicates that its phosphoryl group may enhance binding interactions with various biological macromolecules, suggesting applications in therapeutic development and enzyme inhibition.

Agricultural Use

In agriculture, triazanium phosphate is recognized for its role as a fertilizer component. It provides essential nutrients that promote plant growth and development. The compound's high solubility in water ensures that it can be readily absorbed by plants, making it an effective nutrient source in agricultural practices .

Industrial Applications

This compound finds applications in various industrial sectors, including its use as a fire retardant in materials and as a component in the production of fertilizers. Its ability to release ammonia upon decomposition contributes to its utility in neutralizing acids and forming stable complexes with metal ions .

Mechanism of Action

The mechanism of action of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

[(2R,3S,4R,5R)-3-Hydroxy-5-(6-Hydroxy-9H-Purin-9-yl)Tetrahydrofuran-2-yl]Methyl Dihydrogen Phosphate (FDB023969)

  • Differences: Lacks the triazanium and tricosanoylsulfanylethylamino groups, resulting in lower molecular weight (MW = 337.2 vs. ~1,200 g/mol for the target compound) and reduced lipophilicity.

6-Amino-3-Benzylmercapto-1,2,4-Triazolo[3,4-f][1,2,4]Triazin-8(7H)-one ()

  • Similarities : Contains a fused triazolo-triazine ring system, analogous to the triazanium group in the target compound. Exhibits hydrogen bonding (N–H⋯N, N–H⋯O) and π-π stacking, critical for crystal lattice stability .
  • Differences : Smaller MW (278.3 g/mol) and absence of phosphate or lipidic chains limit its biological targeting scope.

Functional Analogues

Triazolotriazine-5-(6H)Thiones ()

  • Antioxidant Activity : Compounds 2g, 2h, and 2i showed DPPH radical scavenging (IC₅₀ = 12–18 μM) and FRAP reducing power (1.2–1.8 mM Fe²⁺/g), attributed to hydroxyl and thione groups .
  • Contrast: The target compound’s tricosanoyl chain and phosphate groups suggest divergent mechanisms (e.g., membrane-targeted signaling vs. direct redox activity).

Triazanium Salts vs. Free-Base Triazane

  • Triazanium Stability : The target compound’s triazanium group enhances stability compared to free-base triazane, which decomposes into diazene and ammonia .
  • Synthesis Challenges : Analogous triazanium salts require controlled pH and counterion selection (e.g., sulfate in triazanium sulfate) to prevent degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Functional Groups MW (g/mol) Density (g/cm³)
Target Triazanium Compound C₅₄H₉₄N₁₁O₁₈P₃S Triazanium, Phosphate, Tricosanoyl ~1,200 Not reported
FDB023969 C₁₀H₁₄N₅O₇P Adenine, Ribose, Phosphate 337.2 1.89 (predicted)
Triazolo-Triazin-8(7H)-one C₁₁H₁₀N₆OS Triazolo-triazine, Benzylthio 278.3 1.567

Research Implications

The target compound’s hybrid structure merges nucleoside biochemistry with lipidic and triazanium functionalities, distinguishing it from simpler triazine or triazole derivatives.

Biological Activity

The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tricosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex organic molecule with significant potential in biological applications. Its structure suggests multiple functional groups that may interact with biological systems, making it a candidate for various therapeutic uses.

Triazanium compounds, particularly those containing triazole or triazene moieties, have been shown to exhibit a range of biological activities. These include:

  • Anticancer Activity : Triazene compounds, including derivatives of triazanium, have been recognized for their ability to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that triazene salts possess strong antiproliferative effects against human cancer cells such as Burkitt lymphoma and colon adenocarcinoma, with IC50 values indicating significant potency (4.91 µg/mL and 5.59 µg/mL respectively) .
  • Antimicrobial Properties : Recent research has highlighted the antimicrobial efficacy of triazene compounds against a variety of pathogens, including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) reported were as low as 0.28 μM for certain strains, suggesting potential for use in treating infections caused by resistant bacteria .

Case Study 1: Anticancer Activity

A study investigating the antiproliferative effects of newly synthesized triazene compounds found that out of 24 tested derivatives, several exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The most active compounds showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial properties of triazene derivatives were assessed using standardized microbiological assays. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated effectiveness against yeast and filamentous fungi, marking a significant advancement in the search for new antimicrobial agents .

Summary of Biological Activities

Activity TypeSpecific EffectsReference
AnticancerStrong inhibition of cancer cell proliferation ,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
SelectivityHigher toxicity towards cancer cells than normal cells

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